Succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide Succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide Suc-AAPF-pNA is a chromogenic substrate that can be cleaved by cathepsin G (Km = 1.7 mM), subtilisins, chymotrypsin (Km = 60 µM), chymase (Km = 4 mM), and cyclophilin, but not neutrophil elastase. Release of p-nitroanilide is monitored at 405-410 nm. This substrate can be used for inhibitor screening and kinetic analysis.
Brand Name: Vulcanchem
CAS No.: 70967-97-4
VCID: VC0158959
InChI: InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-28(41)23(17-20-7-4-3-5-8-20)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24,33H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,38,39)(H,34,41,42)/t18-,19-,23-,24-/m0/s1
SMILES: CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Molecular Formula: C30H36N6O9
Molecular Weight: 624.6 g/mol

Succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide

CAS No.: 70967-97-4

Reference Standards

VCID: VC0158959

Molecular Formula: C30H36N6O9

Molecular Weight: 624.6 g/mol

Succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide - 70967-97-4

CAS No. 70967-97-4
Product Name Succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide
Molecular Formula C30H36N6O9
Molecular Weight 624.6 g/mol
IUPAC Name 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-(4-nitroanilino)-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-28(41)23(17-20-7-4-3-5-8-20)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24,33H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,38,39)(H,34,41,42)/t18-,19-,23-,24-/m0/s1
Standard InChIKey LKDMKWNDBAVNQZ-WJNSRDFLSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
SMILES CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Canonical SMILES CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Description Suc-AAPF-pNA is a chromogenic substrate that can be cleaved by cathepsin G (Km = 1.7 mM), subtilisins, chymotrypsin (Km = 60 µM), chymase (Km = 4 mM), and cyclophilin, but not neutrophil elastase. Release of p-nitroanilide is monitored at 405-410 nm. This substrate can be used for inhibitor screening and kinetic analysis.
Sequence AAPF
Synonyms SAAPPNA
Suc-AAPF-pNA
Suc-Ala-Ala-Pro-Phe-4-NA
succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide
succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide
Reference 1.Nakajima, K., and Powers, J.C. Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. The Journal of Biological Chemisty 254(10), 4027-4032 (1979).
PubChem Compound 5486960
Last Modified Dec 23 2021
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